4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide
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Overview
Description
The compound "4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide" is a synthetic organic molecule with a complex structure. It finds applications across various fields, including medicinal chemistry, biological research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, beginning with the formation of intermediate pyrazolo[3,4-d]pyrimidine derivatives, followed by subsequent functional group modifications and coupling reactions. Industrial Production Methods: For large-scale production, the synthesis is optimized using high-yield, scalable reactions. Continuous flow reactors and solid-phase synthesis methods might be employed to enhance efficiency and reduce costs.
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced under specific conditions using reagents such as lithium aluminium hydride.
Substitution: It readily undergoes nucleophilic and electrophilic substitution reactions, facilitated by the various functional groups present.
Common Reagents and Conditions Used:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Solvents: Dimethyl sulfoxide (DMSO), methanol, chloroform
Catalysts: Palladium on carbon, copper iodide
Major Products Formed: The reactions typically yield derivatives with modifications at specific positions on the benzamide or pyrazolo[3,4-d]pyrimidine rings, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for creating more complex molecules and in studying reaction mechanisms. Biology: Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
When compared to other similar compounds like 4-butoxybenzamide derivatives or pyrazolo[3,4-d]pyrimidine analogs, this compound exhibits unique reactivity and potential biological activities. The additional functional groups in its structure provide enhanced interaction capabilities with biological molecules.
Comparison with Similar Compounds
4-butoxybenzamide
2,4-dimethylphenyl pyrazolo[3,4-d]pyrimidine
Other benzamide derivatives
This covers the detailed aspects of the compound. Want to dive deeper into any specific section?
Properties
IUPAC Name |
4-butoxy-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N7O2/c1-5-6-13-37-22-10-8-21(9-11-22)28(36)32-25-15-20(4)33-35(25)27-23-16-31-34(26(23)29-17-30-27)24-12-7-18(2)14-19(24)3/h7-12,14-17H,5-6,13H2,1-4H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSYMBGRWBURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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